Bismuth subgallate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

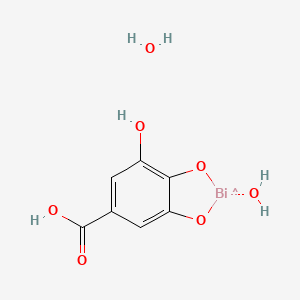

Bismuth subgallate hydrate is a coordination polymer with the chemical formula [Bi(C₆H₂(O)₃COOH)(H₂O)]ₙ·2nH₂O . It has been used for over a century in medicine, particularly for wound and gastrointestinal therapy . This compound is known for its poor solubility, acid resistance, and antimicrobial properties . It is commonly used as an active ingredient in over-the-counter medications for deodorizing flatulence and stools .

Vorbereitungsmethoden

Bismuth subgallate hydrate can be synthesized through various methods:

Precipitation Method: This involves the precipitation of bismuth subgallate trihydrate from bismuth nitrate solutions using aqueous gallic acid.

Solid-State Reaction: Another method involves the reaction between solid bismuth oxohydroxonitrate, oxohydroxoperchlorate, oxocarbonate, or oxochloride with a gallic acid solution.

Industrial Production: Industrially, bismuth subgallate is produced by mixing organic acid salts with bismuth nitrate pentahydrate and a cosolvent, followed by heating and extraction processes.

Analyse Chemischer Reaktionen

Bismuth-Subgallat-Hydrat durchläuft verschiedene chemische Reaktionen:

Oxidation und Reduktion: Es kann an Redoxreaktionen teilnehmen, obwohl spezifische Details zu diesen Reaktionen begrenzt sind.

Substitutionsreaktionen: Die Phenolatgruppen in Bismuth-Subgallat können Substitutionsreaktionen mit anderen Liganden eingehen.

Häufige Reagenzien und Bedingungen: Reagenzien wie Gallussäure und Bismuthnitrat werden üblicherweise bei seiner Synthese verwendet.

Wissenschaftliche Forschungsanwendungen

Medicinal Uses

1. Gastrointestinal Applications:

Bismuth subgallate hydrate is primarily known for its role as a non-prescription internal deodorant, aimed at deodorizing flatulence and stools. Its mechanism is believed to involve its relative insolubility and poor absorption, which allows it to remain in the gastrointestinal lumen and inhibit colonic bacteria from acting on fermentable food residues . Additionally, it has been studied for its potential in treating gastrointestinal ulcers, particularly those associated with Helicobacter pylori infections. Although contemporary therapies have largely replaced it, bismuth compounds have been shown to inhibit the growth of H. pylori through various mechanisms, including the downregulation of virulence factors .

2. Wound Healing:

this compound has been investigated for its hemostatic properties in surgical settings. It is used as a topical treatment for open wounds and has been noted for its strong astringent ability, which can facilitate hemostasis . However, studies have shown mixed results regarding its effectiveness in promoting wound healing. For instance, one study indicated that bismuth subgallate delayed new vessel formation in oral mucosal wounds, suggesting a complex interaction with the healing process .

Biological Activities

1. Antimicrobial Properties:

Bismuth subgallate exhibits antimicrobial effects against various pathogens in the gastrointestinal tract, including Escherichia coli, Salmonella, Shigella, Vibrio cholerae, Campylobacter jejuni, and some enteric viruses like Rotavirus . This broad-spectrum activity makes it a candidate for further exploration in treating infections.

2. Astringent and Hemostatic Effects:

The astringent properties of bismuth subgallate are significant in its application as an active ingredient in products for hemorrhoid treatment and diarrhea management. Its ability to absorb excess water and toxins allows it to form protective coatings over the intestinal mucosa and ulcers .

Case Studies and Research Findings

Wirkmechanismus

The exact mechanism of action of bismuth subgallate hydrate is not fully understood. it is known to:

Adsorb Water and Toxins: It adsorbs extra water in the large intestine and forms a protective coat on the intestinal mucosa.

Antimicrobial Effects: It exhibits antimicrobial effects by complexing with bacterial cell walls and inhibiting bacterial enzymes such as urease, catalase, and lipase.

Hemostatic Action: It has hemostatic properties, making it useful in soft tissue surgery.

Vergleich Mit ähnlichen Verbindungen

Bismuth-Subgallat-Hydrat kann mit anderen Bismuthverbindungen wie folgt verglichen werden:

Bismuth-Subsalicylat: Wird bei gastrointestinalen Beschwerden und Magengeschwüren eingesetzt. Es besitzt ebenfalls antimikrobielle Eigenschaften, unterscheidet sich aber in seiner chemischen Struktur und seinen spezifischen Anwendungen.

Bismuth-Subnitrat: Wird in verschiedenen medizinischen Anwendungen verwendet, darunter als Adstringens und Antiseptikum.

Bismuthoxid: Wird hauptsächlich in industriellen Anwendungen eingesetzt, z. B. bei der Herstellung von Keramik und Glas.

Bismuth-Subgallat-Hydrat ist aufgrund seiner spezifischen Koordinationspolymerstruktur und seiner breiten Palette an Anwendungen in der Medizin und Industrie einzigartig .

Biologische Aktivität

Bismuth subgallate hydrate, a compound derived from the reaction of bismuth nitrate with gallic acid, is recognized for its diverse biological activities, particularly in the gastrointestinal tract. This compound exhibits antimicrobial properties, aids in wound healing, and possesses astringent characteristics, making it valuable in clinical applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic uses, and relevant research findings.

- Molecular Formula : C₇H₅BiO₆

- Appearance : Yellow powder, odorless and tasteless

- Solubility : Insoluble in water and organic solvents; soluble in dilute alkaline solutions and hot mineral acids .

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antimicrobial Activity :

-

Wound Healing :

- Research indicates that bismuth subgallate can influence wound healing processes. However, some studies suggest it may delay optimal healing by increasing inflammatory responses and hindering new vessel formation .

- In contrast, other findings indicate its potential to enhance mucosal protection and promote healing by forming a protective barrier over ulcers .

-

Astringent Properties :

- The compound acts as an astringent, reducing secretions and inflammation in the gastrointestinal tract. This property is beneficial for managing conditions such as diarrhea and gastrointestinal stomas .

Antimicrobial Effects

A study highlighted the antimicrobial efficacy of bismuth subgallate against H. pylori. The mechanism involves binding to bacterial membranes, leading to structural disruption and inhibition of essential metabolic pathways .

| Pathogen | Effectiveness |

|---|---|

| Helicobacter pylori | Inhibits growth |

| Escherichia coli | Inhibits growth |

| Salmonella | Inhibits growth |

| Shigella | Inhibits growth |

Wound Healing Studies

A controlled study involving rats demonstrated that wounds treated with bismuth subgallate exhibited increased inflammatory responses compared to controls treated with saline. The experimental group showed delayed new vessel formation, indicating a potential adverse effect on the healing process .

| Treatment Group | Inflammatory Response | Vessel Proliferation |

|---|---|---|

| Bismuth Subgallate | Increased | Decreased |

| Control (Saline) | Normal | Increased |

Case Studies

- Clinical Application in Ulcer Treatment :

-

Use in Gastrointestinal Disorders :

- Patients with conditions leading to fecal incontinence have benefited from bismuth subgallate due to its deodorizing properties while also providing therapeutic effects on intestinal health .

Eigenschaften

InChI |

InChI=1S/C7H6O5.Bi.2H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;2*1H2/q;+2;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRZNUWUKYCZNU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BiO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.